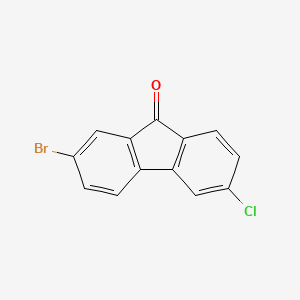![molecular formula C8H14N2O2 B12830588 (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzoimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Cyclization Reaction: The initial step often involves the cyclization of a precursor molecule to form the benzoimidazole core. This can be achieved through the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Hydrogenation: The benzoimidazole core is then subjected to hydrogenation to saturate the aromatic ring, resulting in the octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, diabetes, or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the octahydro and carboxylic acid modifications.
Octahydrobenzoimidazole: Similar to (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid but without the carboxylic acid group.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities but different core structures.
Uniqueness
This compound is unique due to its combination of a saturated benzoimidazole core and a carboxylic acid group. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not present in its simpler analogs.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h5-7,9-10H,1-4H2,(H,11,12)/t5-,6?,7?/m1/s1 |
Clé InChI |
SZFQJESRVGPCAO-GRQBKTHUSA-N |
SMILES isomérique |
C1CCC2[C@@H](C1)NC(N2)C(=O)O |
SMILES canonique |
C1CCC2C(C1)NC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



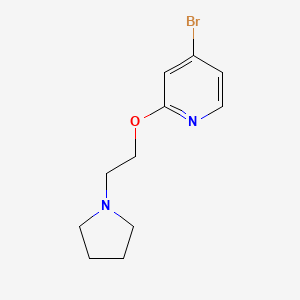

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)



![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
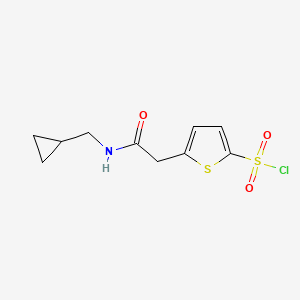

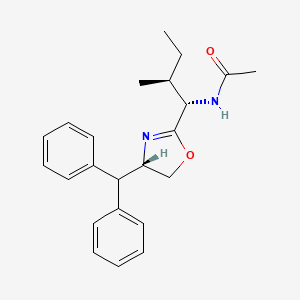
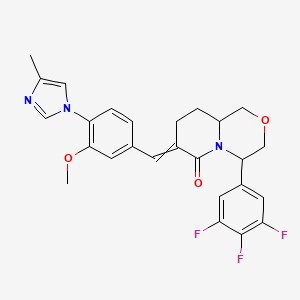
![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
